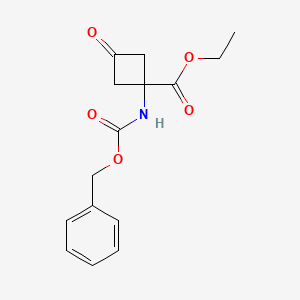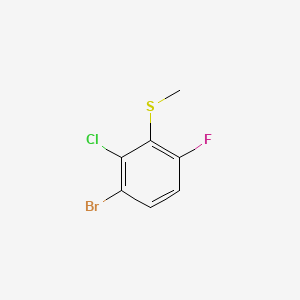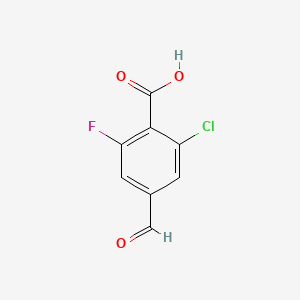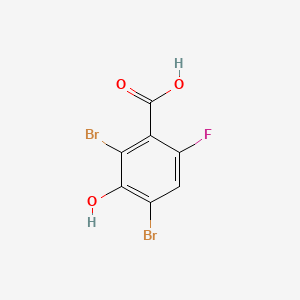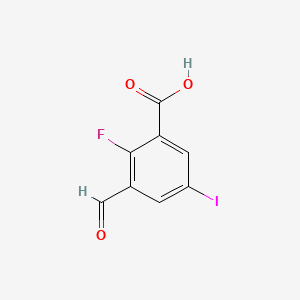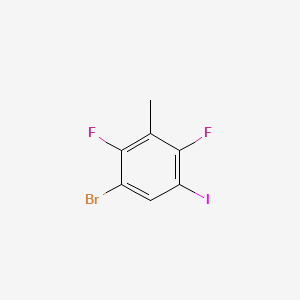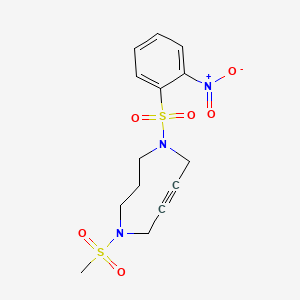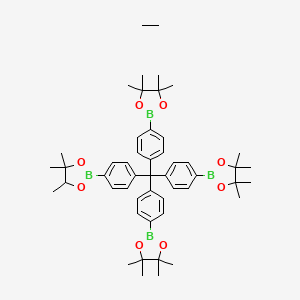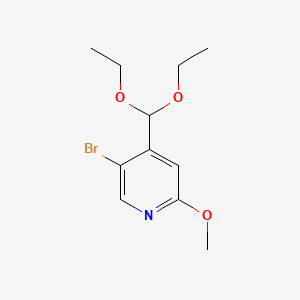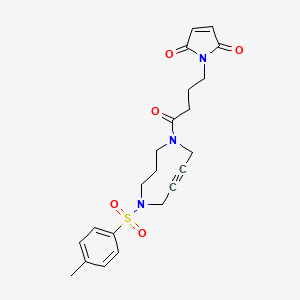
DACN(Tos,Mal)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DACN(Tos,Mal) is a click chemistry reagent containing an azide . It possesses high thermal and chemical stability along with comparable click reactivity . It’s used in the field of Antibody-drug Conjugate/ADC Related ADC Linker .
Synthesis Analysis
The synthesis of DACN(Tos,Mal) involves a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN (Tos,Suc-NHS).
Chemical Reactions Analysis
The alkyne moiety within the ring of DACN(Tos,Mal) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .
Physical And Chemical Properties Analysis
DACN(Tos,Mal) has a molecular weight of 443.52 and a formula of C22H25N3O5S . It possesses high thermal and chemical stability along with comparable click reactivity .
作用机制
Target of Action
DACN(Tos,Mal) is a click chemistry reagent containing an azide . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products . The primary targets of DACN(Tos,Mal) are molecules that contain an alkyne group, as the azide in DACN(Tos,Mal) can react with alkynes to form a stable triazole ring . This reaction is highly selective and efficient, making DACN(Tos,Mal) a useful tool in various fields, including drug discovery and materials science .
Mode of Action
DACN(Tos,Mal) interacts with its targets through a copper-free variant of the Huisgen 1,3-dipolar cycloaddition . This reaction, also known as a strain-promoted azide-alkyne cycloaddition (SPAAC), involves the reaction of an azide (from DACN(Tos,Mal)) with a strained alkyne to form a stable triazole ring . The high reactivity of DACN(Tos,Mal) is due to the ring strain in the cyclooctyne and the electron-withdrawing effect of the sulfonyl group .
Biochemical Pathways
The exact biochemical pathways affected by DACN(Tos,Mal) would depend on the specific molecules it is reacting with. In general, the formation of a triazole ring can result in significant changes in the biochemical properties of the target molecule, potentially affecting its interactions with other molecules and its role in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of DACN(Tos,Mal) would depend on various factors, including its route of administration and the specific biological system in which it is used . As a small molecule, DACN(Tos,Mal) is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific chemical modifications it undergoes during its reactions .
Result of Action
The result of DACN(Tos,Mal)'s action is the formation of a stable triazole ring with target molecules containing an alkyne group . This can significantly alter the chemical properties of the target molecule, potentially affecting its function and interactions with other molecules .
Action Environment
The action of DACN(Tos,Mal) is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, pH, and the presence of other reactive species . Moreover, DACN(Tos,Mal) possesses high thermal and chemical stability, which allows it to maintain its reactivity under a wide range of conditions .
实验室实验的优点和局限性
One of the main advantages of using DACN in laboratory experiments is its low cost and availability. DACN is relatively inexpensive and can be easily obtained from a variety of suppliers. In addition, DACN has been found to be non-toxic and non-irritating to skin, eyes, and mucous membranes, making it safe to use in laboratory experiments.
However, DACN has several limitations. It is not very soluble in water, which can make it difficult to use in certain laboratory experiments. In addition, DACN is not very stable and can decompose over time. This can lead to inconsistent results in laboratory experiments.
未来方向
The potential applications of DACN are vast and are still being explored. Some potential future directions for DACN include its use in the synthesis of novel drugs, the development of new diagnostic techniques, and the development of new materials for use in medical devices. In addition, DACN could be used in the synthesis of novel compounds for use in drug discovery and development. DACN could also be used in the synthesis of novel compounds for use in the pharmaceutical industry, such as in the synthesis of antibiotics and antifungals. Finally, DACN could be used in the synthesis of novel compounds for use in the food industry, such as in the production of food additives and preservatives.
合成方法
DACN can be synthesized through a two-step process involving the reaction of diallyl carbonate with N-methylmorpholine N-oxide (Tos,Mal). The first step is the reaction of two equivalents of diallyl carbonate with one equivalent of Tos,Mal in a solvent such as dichloromethane or toluene. This reaction produces a mixture of diallyl carbonate N-oxide and N-methylmorpholine N-oxide, which can then be separated by column chromatography. The second step is the reaction of the separated diallyl carbonate N-oxide with one equivalent of Tos,Mal in a solvent such as dichloromethane or toluene. This reaction produces the desired product, DACN.
科学研究应用
DACN has been found to be a useful reagent for the synthesis of various compounds, including pharmaceuticals. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other organic molecules. It has also been used in the synthesis of various drugs, including antibiotics and antifungals. In addition, DACN has been used in the synthesis of novel compounds for use in drug discovery and development.
属性
IUPAC Name |
1-[4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWOODHHRYVLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
